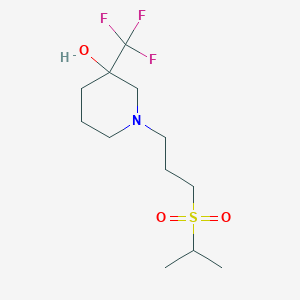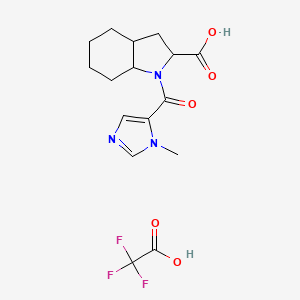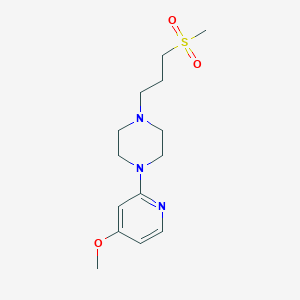![molecular formula C12H18N6OS B7049613 3-Methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7049613.png)
3-Methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure that combines an oxadiazole ring with a thiadiazole and piperazine moiety, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine.
Formation of the Piperazine Moiety: The piperazine ring can be introduced by reacting the thiadiazole derivative with piperazine in a suitable solvent under reflux conditions.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1,2,4-thiadiazole: A related compound with a similar thiadiazole ring but lacking the piperazine and oxadiazole moieties.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with a thiol group, which imparts different chemical properties.
Uniqueness
3-Methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole stands out due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
3-methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS/c1-9(12-14-10(2)15-19-12)18-5-3-17(4-6-18)8-11-7-13-16-20-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIUSYIHPLYJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N2CCN(CC2)CC3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]methanamine](/img/structure/B7049537.png)
![2-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049538.png)
![4-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-3-ylmorpholine](/img/structure/B7049546.png)
![1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B7049552.png)

![3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine](/img/structure/B7049567.png)
![3-[1-(2-Cyclobutylethylsulfonyl)piperidin-4-yl]propanoic acid](/img/structure/B7049569.png)
![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049573.png)

![2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7049592.png)
![N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7049605.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[furan-3-ylmethyl(methyl)amino]pyrrolidin-2-one](/img/structure/B7049615.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azocane-2-carboxylic acid](/img/structure/B7049633.png)
